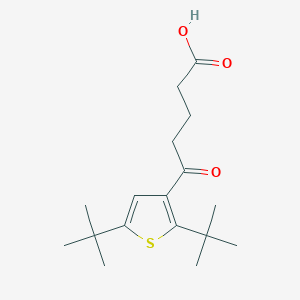

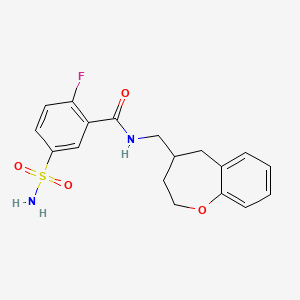

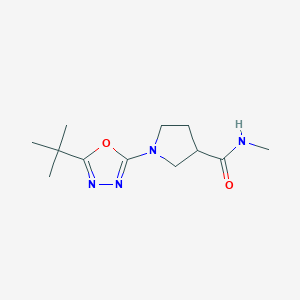

![molecular formula C15H17NO4S2 B5630966 2,5-dimethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5630966.png)

2,5-dimethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides, known for their versatile chemical properties and potential applications in various fields of chemistry and biology. Benzenesulfonamides have been explored for their inhibitory actions on enzymes, potential anticancer activities, and roles as probes for metal ion capturing due to their unique structural features.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the interaction of phenylsulfonyl amino compounds with chlorosulfonic acid or similar reagents to introduce the sulfonyl chloride group, followed by various condensation reactions to attach desired substituents. For instance, Rublova et al. (2017) describe the synthesis and structural characterization of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, showcasing the complexity and versatility in synthesizing these compounds (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by X-ray crystallography, revealing intricate details like hydrogen bonding, crystal packing, and molecular conformation. The crystal structure analysis of related compounds provides insights into their molecular-electronic structure and the effect of steric hindrance on their physical properties, as discussed in various studies (Rublova et al., 2017).

Chemical Reactions and Properties

Benzenesulfonamides undergo various chemical reactions, including condensation, substitution, and coupling reactions, contributing to their wide range of chemical properties. These reactions are influenced by the steric and electronic characteristics of the substituents attached to the benzenesulfonamide core. The synthesis and biochemical evaluation of compounds like N-(4-phenylthiazol-2-yl)benzenesulfonamides as enzyme inhibitors highlight the chemical reactivity and potential biological applications of these molecules (Röver et al., 1997).

Physical Properties Analysis

The physical properties of benzenesulfonamides, such as solubility, melting points, and crystal structure, are crucial for their practical applications. These properties can be tailored by modifying the molecular structure through the introduction of different substituents, as seen in the synthesis and characterization of various benzenesulfonamide derivatives. Studies like those by Hussain et al. (2020) delve into the synthesis, characterization, and application of benzenesulfonamide derivatives as probes for ion capturing, shedding light on the physical properties of these compounds (Hussain et al., 2020).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2,5-dimethoxy-N-(3-methylsulfanylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S2/c1-19-12-7-8-14(20-2)15(10-12)22(17,18)16-11-5-4-6-13(9-11)21-3/h4-10,16H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYXUXAUMOEWHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC=C2)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dimethoxy-N-[3-(methylsulfanyl)phenyl]benzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

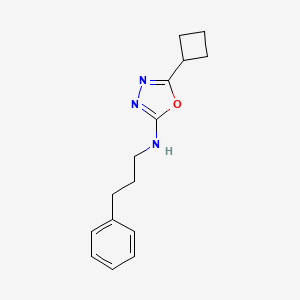

![1-[(7-methyl-2-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B5630884.png)

![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5630931.png)

![N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5630940.png)

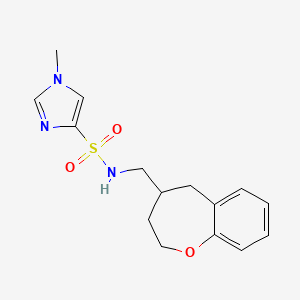

![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzamide](/img/structure/B5630952.png)

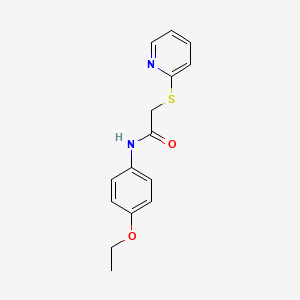

![N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5630955.png)